molecular formula C10H16N4 B13071705 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

Katalognummer: B13071705
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: LPPUZDMZUNZSEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce amines or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. Research is ongoing to elucidate the specific pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
  • {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid

Uniqueness

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H16N4

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-(3-amino-5-methylpyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-8-6-9(12)13-14(8)5-4-10(2,3)7-11/h6H,4-5H2,1-3H3,(H2,12,13)

InChI-Schlüssel

LPPUZDMZUNZSEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CCC(C)(C)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.